molecular formula C11H21N3O B15309956 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B15309956
M. Wt: 211.30 g/mol
InChI Key: HSTNEGFWIIBKTM-UHFFFAOYSA-N
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Description

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-(isopentyloxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pyrazole ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazole
  • 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-5-amine
  • 1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-ol

Uniqueness

1-(2-(Isopentyloxy)ethyl)-4-methyl-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-methyl-1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H21N3O/c1-9(2)4-6-15-7-5-14-8-10(3)11(12)13-14/h8-9H,4-7H2,1-3H3,(H2,12,13)

InChI Key

HSTNEGFWIIBKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCOCCC(C)C

Origin of Product

United States

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